N,N-diethyl-2-({2-[(1H-indol-3-yl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide
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Overview
Description
N,N-diethyl-2-({2-[(1H-indol-3-yl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide is a complex organic compound that features an indole nucleus, an imidazoquinazoline core, and a thioacetamide group. This compound is of significant interest due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-2-({2-[(1H-indol-3-yl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide typically involves multi-step organic reactions The process begins with the preparation of the indole derivative, followed by the formation of the imidazoquinazoline coreCommon reagents used in these reactions include indole, quinazoline derivatives, and thioacetamide, with catalysts such as palladium or copper to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-2-({2-[(1H-indol-3-yl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the indole and imidazoquinazoline moieties
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N,N-diethyl-2-({2-[(1H-indol-3-yl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antiviral, anticancer, and antimicrobial agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of N,N-diethyl-2-({2-[(1H-indol-3-yl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The indole nucleus can bind to various receptors, while the imidazoquinazoline core may inhibit specific enzymes or proteins. These interactions can lead to the modulation of cellular processes, such as apoptosis, cell proliferation, and immune responses .
Comparison with Similar Compounds
Similar Compounds
- N,N-diethyl-2-(1H-indol-3-yl)-2-oxoacetamide
- 2-((1H-indol-3-yl)thio)-N-benzylacetamide
- N-(2-(1H-indol-3-yl)ethyl)-2-(6-methoxy-1H-indol-3-yl)acetamide .
Uniqueness
N,N-diethyl-2-({2-[(1H-indol-3-yl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide is unique due to its combination of an indole nucleus, an imidazoquinazoline core, and a thioacetamide group.
Biological Activity
N,N-Diethyl-2-({2-[(1H-indol-3-yl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide is a compound that has garnered interest due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features an indole moiety linked to an imidazoquinazoline scaffold, which is known for various pharmacological activities. The structural formula can be represented as follows:
Anticancer Activity
Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, studies on imidazoquinazolines have shown them to inhibit the growth of cancer cell lines such as A549 (lung cancer) and others. In vitro studies demonstrated that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent antiproliferative effects against rapidly dividing cancer cells .
Table 1: Summary of Anticancer Activity
Antimicrobial Activity
The compound's potential antimicrobial properties are also noteworthy. Similar indole and imidazoquinazoline derivatives have been evaluated against various bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus). Compounds demonstrated minimum inhibitory concentrations (MICs) as low as 1 μg/mL against resistant strains, suggesting a promising avenue for antibiotic development .
Table 2: Antimicrobial Activity Data
Compound | Bacterial Strain | MIC (μg/mL) | Reference |
---|---|---|---|
3k | S. aureus ATCC 25923 | 3.90 | |
3k | S. aureus ATCC 43300 (MRSA) | <1 |
Enzyme Inhibition
Another critical aspect of the biological activity of this compound involves its role as an enzyme inhibitor. Specifically, it has been evaluated for its ability to inhibit α-glucosidase, an enzyme implicated in carbohydrate metabolism and a target for diabetes treatment. The inhibition studies revealed that certain derivatives could significantly reduce enzyme activity, with IC50 values considerably lower than standard treatments like acarbose .
The mechanisms underlying the biological activities of this compound likely involve:
- Interference with Cellular Signaling : Compounds in this class may disrupt signaling pathways essential for cell proliferation and survival.
- Enzyme Binding : The structural features allow binding to active sites of enzymes like α-glucosidase, altering their activity.
- Induction of Apoptosis : Certain derivatives have been shown to trigger apoptotic pathways in cancer cells.
Case Studies
In a study focusing on the synthesis and evaluation of imidazoquinazolines, several derivatives were synthesized and tested for their anticancer properties against various cell lines. The results indicated that modifications to the indole and quinazoline moieties could enhance biological activity significantly .
Another study highlighted the effectiveness of these compounds against MRSA strains, showcasing their potential as novel antibacterial agents in light of rising antibiotic resistance .
Properties
IUPAC Name |
N,N-diethyl-2-[[2-(1H-indol-3-ylmethyl)-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5O2S/c1-3-29(4-2)22(31)15-33-25-28-20-12-8-6-10-18(20)23-27-21(24(32)30(23)25)13-16-14-26-19-11-7-5-9-17(16)19/h5-12,14,21,26H,3-4,13,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJYOLHNWBSQVHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CSC1=NC2=CC=CC=C2C3=NC(C(=O)N31)CC4=CNC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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